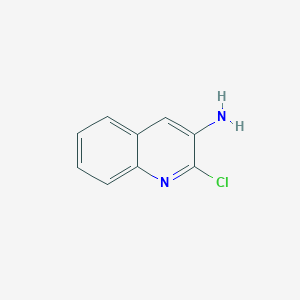

2-Chloroquinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYIQSMKUOEULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601587 | |

| Record name | 2-Chloroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-54-3 | |

| Record name | 2-Chloro-3-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinolin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloroquinolin-3-amine from 2-chloroquinoline-3-carbonitrile

<_ _>

Abstract

This technical guide provides a comprehensive overview of the synthetic transformation of 2-chloroquinoline-3-carbonitrile to the valuable intermediate, 2-chloroquinolin-3-amine. This conversion, a cornerstone in the synthesis of various heterocyclic compounds with significant pharmacological interest, is explored through an in-depth analysis of prevalent reduction methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but also the underlying chemical principles and practical insights essential for successful and safe execution. We will delve into the mechanistic nuances of nitrile reduction, compare and contrast the most effective reagent systems, and provide detailed, field-tested protocols.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, the this compound moiety serves as a critical building block for the synthesis of a diverse array of fused heterocyclic systems, including pyrazolo[3,4-b]quinolines and other complex molecules with potential biological activities.[3][4] The precursor, 2-chloroquinoline-3-carbonitrile, is readily accessible, often synthesized from the corresponding 2-chloroquinoline-3-carbaldehyde.[1][3][4][5][6][7][8][9][10] The reduction of the nitrile group to a primary amine is a pivotal transformation that unlocks the potential of this scaffold for further elaboration.

This guide will focus on the most reliable and scalable methods for this reduction, providing a critical evaluation of each to aid in the selection of the most appropriate synthetic route based on laboratory capabilities, scale, and desired purity.

Mechanistic Underpinnings of Nitrile Reduction

The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond.[11] This can be achieved through two primary mechanistic pathways: hydride reduction or catalytic hydrogenation.

Hydride Reduction

Powerful hydride donors, such as Lithium Aluminum Hydride (LiAlH₄), are highly effective for nitrile reduction.[12][13][14][15][16][17] The mechanism proceeds via a two-step nucleophilic addition of hydride ions (H⁻).

-

First Hydride Addition: The hydride ion attacks the electrophilic carbon of the nitrile group, breaking one of the π-bonds and forming an intermediate imine anion.[13][17]

-

Second Hydride Addition: A second equivalent of hydride attacks the imine carbon, leading to a dianion intermediate.[13]

-

Aqueous Workup: The reaction is quenched with water or a dilute acid to protonate the dianion, yielding the final primary amine.[12][13][17]

It is crucial to note that milder reducing agents, such as Diisobutylaluminum Hydride (DIBAL-H), can be used to selectively reduce nitriles to aldehydes by stopping the reaction after the first hydride addition and subsequent hydrolysis.[12][13] However, for the synthesis of this compound, complete reduction is the desired outcome.

Catalytic Hydrogenation

Catalytic hydrogenation offers a more economical and often safer alternative to metal hydrides.[11] This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

The most commonly employed catalysts include Group 10 metals such as Raney® Nickel, Palladium on Carbon (Pd/C), and Platinum Dioxide (PtO₂).[11] The reaction proceeds on the surface of the catalyst, where hydrogen is adsorbed and then transferred to the nitrile. A potential side reaction in catalytic hydrogenation is the formation of secondary and tertiary amines through the reaction of the intermediate imine with the newly formed primary amine.[11][18] This can often be suppressed by the addition of ammonia or by careful selection of reaction conditions.[16]

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is a critical decision in the synthesis of this compound. The following table provides a comparative overview of the most common methods.

| Methodology | Reagents | Advantages | Disadvantages | Key Considerations |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) in THF or Diethyl Ether | High yields, rapid reaction, generally good functional group tolerance (except for reducible groups).[16] | Highly reactive with water and protic solvents, requires strict anhydrous conditions, workup can be challenging.[19][20] | Safety precautions are paramount. The "Fieser workup" is a standard and effective procedure for quenching and isolating the product.[21][22] |

| Catalytic Hydrogenation | Raney® Nickel with H₂ or a hydrogen donor (e.g., 2-propanol) | Economical, scalable, environmentally benign.[11][23] | Can lead to side products (secondary/tertiary amines), may require elevated pressure and temperature, catalyst can be pyrophoric.[11] | The addition of a base like KOH can improve efficiency when using a hydrogen donor.[23] |

| Borohydride Systems | Sodium Borohydride (NaBH₄) or Potassium Borohydride (KBH₄) with a catalyst (e.g., Raney® Nickel) | Milder than LiAlH₄, can be used in protic solvents (e.g., ethanol), improved chemoselectivity.[18][24] | NaBH₄ or KBH₄ alone are generally not strong enough to reduce nitriles.[18] The combination with a catalyst is essential. | Offers a good balance of reactivity and safety.[18][24] |

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of this compound from 2-chloroquinoline-3-carbonitrile.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

This protocol is adapted from established procedures for nitrile reduction using LiAlH₄.[3][4]

Diagram of the Experimental Workflow:

Caption: Workflow for LiAlH₄ Reduction.

Materials:

-

2-chloroquinoline-3-carbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Distilled Water

-

15% aqueous Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Celite® or other filter aid

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagent Addition: Suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 2-chloroquinoline-3-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

-

Workup (Fieser Method): [21][22] Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:

-

'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water.

-

-

Filtration: Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

-

Extraction and Drying: Combine the filtrate and washes. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Safety Precautions:

-

Lithium Aluminum Hydride reacts violently with water, releasing flammable hydrogen gas.[19][20] All manipulations must be performed under strictly anhydrous and inert conditions.[19][20]

-

The quenching procedure is highly exothermic and should be performed slowly and with extreme caution in an efficient fume hood.[19]

-

Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves.[20]

Method B: Catalytic Hydrogenation with Raney® Nickel

This protocol is a representative procedure for catalytic hydrogenation.

Diagram of the Chemical Transformation:

Caption: Catalytic Hydrogenation of 2-chloroquinoline-3-carbonitrile.

Materials:

-

2-chloroquinoline-3-carbonitrile

-

Raney® Nickel (as a slurry in water or ethanol)

-

Ethanol or Methanol

-

Ammonia solution (optional)

-

Hydrogen gas (H₂)

-

Parr hydrogenator or similar high-pressure reactor

Procedure:

-

Catalyst Preparation: In a suitable high-pressure reaction vessel, add a slurry of Raney® Nickel (typically 10-20% by weight of the substrate).

-

Reaction Mixture: Add a solution of 2-chloroquinoline-3-carbonitrile in ethanol or methanol. If suppression of secondary amine formation is a concern, a small amount of ammonia solution can be added.

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 50-500 psi, depending on the equipment and substrate) and heat to 40-80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by observing the uptake of hydrogen or by taking aliquots for analysis (e.g., TLC, GC-MS).

-

Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst may be pyrophoric and should be kept wet with solvent during filtration and disposal.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified as described in Method A.

Safety Precautions:

-

Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation apparatus must be properly maintained and operated by trained personnel.

-

Raney® Nickel is pyrophoric, especially when dry. Always handle it as a slurry and do not allow it to dry out.

-

Operations involving high pressures should be conducted behind a safety shield.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. A broad singlet for the -NH₂ protons. The exact chemical shifts and coupling constants will be specific to the substitution pattern. |

| ¹³C NMR | Signals corresponding to the quinoline ring carbons. The carbon bearing the amine group will be shifted upfield compared to the nitrile carbon of the starting material. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of this compound (C₉H₇ClN₂, MW: 178.62 g/mol ).[25] |

| Infrared (IR) Spectroscopy | Appearance of N-H stretching vibrations (typically two bands for a primary amine) in the region of 3300-3500 cm⁻¹. Disappearance of the C≡N stretch from the starting material (around 2220-2260 cm⁻¹). |

| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |

Conclusion

The synthesis of this compound from 2-chloroquinoline-3-carbonitrile is a fundamental transformation in medicinal chemistry. This guide has detailed the primary methodologies for this reduction, providing both the theoretical framework and practical, actionable protocols. The choice between hydride reduction and catalytic hydrogenation will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. By understanding the causality behind the experimental choices and adhering to rigorous safety protocols, researchers can confidently and efficiently produce this key intermediate for the advancement of drug discovery and development programs.

References

- 1. newsama.com [newsama.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemijournal.com [chemijournal.com]

- 7. ijsr.net [ijsr.net]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 13. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. byjus.com [byjus.com]

- 20. fishersci.com [fishersci.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Workup [chem.rochester.edu]

- 23. tandfonline.com [tandfonline.com]

- 24. quod.lib.umich.edu [quod.lib.umich.edu]

- 25. This compound | C9H7ClN2 | CID 19972824 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloroquinolin-3-amine: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Quinoline Core and the Significance of 2-Chloroquinolin-3-amine

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the field of medicinal chemistry and drug development. Its rigid structure and ability to engage in various intermolecular interactions have made it a "privileged scaffold," a term bestowed upon molecular frameworks capable of binding to multiple biological targets.[1] This versatility has led to the development of numerous clinically significant drugs for a wide array of therapeutic areas, including cancer, malaria, and infectious diseases.[2]

Within this important class of compounds, this compound stands out as a key synthetic intermediate. Its structure incorporates two highly reactive functional groups: a nucleophilically displaceable chlorine atom at the 2-position and a versatile primary amine at the 3-position. This dual reactivity allows for extensive structural diversification, enabling chemists to generate large libraries of novel compounds for biological screening. This guide provides an in-depth technical overview of this compound, covering its fundamental properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

A precise understanding of a compound's fundamental physicochemical properties is the bedrock of any scientific investigation. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 116632-54-3 | [3] |

| Molecular Formula | C₉H₇ClN₂ | [3] |

| Molecular Weight | 178.62 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| XLogP3-AA (Predicted) | 2.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

Note: Experimental data such as melting point and specific spectral data (NMR, IR) for this compound are not consistently reported in publicly available literature. Researchers should expect to characterize this compound thoroughly upon synthesis.

Synthesis and Methodology: A Two-Stage Approach

The synthesis of this compound is most effectively approached via a two-stage process, beginning with the well-established synthesis of its immediate precursor, 2-chloroquinoline-3-carbaldehyde.

Stage 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of activated aromatic compounds and is the standard procedure for synthesizing 2-chloroquinoline-3-carbaldehydes from readily available acetanilides.[4][5] The reaction involves chlorination, formylation, and intramolecular cyclization in a one-pot process.

Causality of Experimental Choices:

-

Vilsmeier Reagent (POCl₃/DMF): Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, which is essential for the formylation and subsequent cyclization.

-

Acetanilide: This serves as the starting aromatic system. The acetamido group activates the ring towards electrophilic substitution and becomes incorporated into the newly formed pyridine ring of the quinoline system.

-

Heating: Thermal energy is required to drive the intramolecular cyclization and subsequent aromatization steps to form the stable quinoline core.[4]

Detailed Experimental Protocol (Stage 1):

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 30 mmol) to 0°C. Add phosphorus oxychloride (POCl₃, 70 mmol) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Reaction Initiation: Add N-phenylacetamide (10 mmol) to the freshly prepared Vilsmeier reagent.

-

Cyclization: Heat the reaction mixture to 80-90°C and maintain this temperature for 15 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate out.

-

Purification: Collect the crude 2-chloroquinoline-3-carbaldehyde by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an ethyl acetate/petroleum ether mixture to yield a pale yellow solid (m.p. 148-150°C).[6]

Caption: Vilsmeier-Haack synthesis of the key precursor.

Stage 2: Conversion to this compound

Conceptual Protocol (Stage 2):

-

Oxime Formation: Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable solvent like ethanol. Add hydroxylamine hydrochloride and a mild base (e.g., sodium acetate) and stir at room temperature until TLC indicates complete conversion to the corresponding oxime.

-

Reduction: The intermediate oxime can be reduced to the primary amine using various reducing agents. A common and effective method is catalytic hydrogenation (e.g., H₂ gas with a Palladium or Nickel catalyst) or using a chemical reducing agent like sodium borohydride in the presence of a transition metal catalyst.

-

Isolation and Purification: Following the reduction, a standard aqueous work-up would be performed to remove inorganic salts. The crude this compound would then be purified using column chromatography or recrystallization.

Caption: Proposed reductive amination pathway to the target amine.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups.

-

The 2-Chloro Position: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents by reacting the molecule with O-nucleophiles (alcohols, phenols), N-nucleophiles (amines, azoles), and S-nucleophiles (thiols).[9] This position is crucial for modulating the electronic properties and steric profile of the quinoline core.

-

The 3-Amine Position: The primary amine is a versatile nucleophile and can undergo a vast range of reactions common to arylamines. These include:

-

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides.

-

Alkylation: Introduction of alkyl groups.

-

Diazotization: Conversion to a diazonium salt, which can then be transformed into a wide variety of other functional groups (e.g., -OH, -CN, -halogens).

-

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines), which are themselves valuable intermediates for further elaboration.[10]

-

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Development

The 2-chloroquinoline scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of demonstrated biological activities.

-

Antiviral Agents: The 2-chloroquinoline core has been utilized as a key pharmacophore in the design of inhibitors for viral proteases. Notably, derivatives of 2-chloroquinoline-3-carbaldehyde have been synthesized and investigated as dual inhibitors of the Main Protease (MPro) and Papain-Like Protease (PLPro) of SARS-CoV-2, the virus responsible for COVID-19.[9] The ability to derivatize at the 3-position allows for the installation of various "warheads" or binding groups to interact with the target enzymes.

-

Antiparasitic Agents: Quinoline derivatives are famous for their role in combating parasitic diseases, with chloroquine being a classic example. Modern research continues to explore this scaffold. A series of 3-aminoquinoline derivatives have been synthesized and evaluated as potent agents against Trypanosoma cruzi (Chagas' disease) and Leishmania mexicana (Leishmaniasis).[11]

-

Anticancer and Anti-inflammatory Agents: The quinoline ring is a common feature in compounds designed as anticancer and anti-inflammatory agents.[2][11] The ability to readily modify the 2- and 3-positions of the this compound core allows for the fine-tuning of activity and selectivity against various cancer cell lines and inflammatory targets.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care, adhering to established safety protocols.

GHS Hazard Classification: [3]

-

Pictogram: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a high-value synthetic building block for medicinal and materials chemistry. Its strategic placement of reactive chloro and amino groups on the privileged quinoline scaffold provides a robust platform for the generation of diverse and complex molecules. While its direct synthesis and characterization require careful execution in the laboratory, the established routes via the Vilsmeier-Haack reaction of its precursor make it an accessible and powerful tool for researchers. The demonstrated utility of the quinoline core in antiviral, antiparasitic, and anticancer drug discovery underscores the potential of novel derivatives that can be accessed from this versatile intermediate.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. This compound | C9H7ClN2 | CID 19972824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloroquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-CHLOROQUINOLINE-3-CARBALDEHYDE | 73568-25-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). | Semantic Scholar [semanticscholar.org]

- 9. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloroquinolin-3-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Chloroquinolin-3-amine. As a valuable scaffold in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical predictions and practical, field-proven insights into the experimental workflows for acquiring and interpreting this critical data. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Significance of this compound

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. This compound is a key intermediate in the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-b]quinolines, which are also of significant pharmacological interest.[1] The presence of a chlorine atom at the 2-position and an amine group at the 3-position makes it a versatile building block for further functionalization through various chemical reactions.[2]

Accurate and unambiguous structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular structure and connectivity of a compound. This guide will provide a detailed exposition of the expected NMR, IR, and Mass Spectrometry data for this compound, supported by data from closely related analogs and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular framework can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the amine group. The electron-withdrawing nature of the chlorine at C-2 and the electron-donating nature of the amine at C-3 will significantly influence the chemical shifts of the protons on the pyridine ring.

Based on the known spectrum of 2-chloroquinoline[3][4] and the expected substituent effects of the amino group, we can predict the following ¹H NMR data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-4 | ~ 7.8 - 8.0 | s | The introduction of the adjacent amino group is expected to shift this proton upfield compared to 2-chloroquinoline (δ 8.03). The coupling to H-3 is absent. |

| H-5 | ~ 7.7 - 7.9 | d | Expected to be a doublet due to coupling with H-6. |

| H-6 | ~ 7.5 - 7.7 | t | Expected to be a triplet (or ddd) due to coupling with H-5 and H-7. |

| H-7 | ~ 7.6 - 7.8 | t | Expected to be a triplet (or ddd) due to coupling with H-6 and H-8. |

| H-8 | ~ 8.0 - 8.2 | d | Expected to be a doublet due to coupling with H-7. |

| -NH₂ | ~ 4.0 - 5.0 | br s | The chemical shift can vary depending on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon environments within the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~ 145 - 148 | Attached to both chlorine and nitrogen, expected to be significantly downfield. |

| C-3 | ~ 135 - 138 | The carbon bearing the amino group. |

| C-4 | ~ 125 - 128 | |

| C-4a | ~ 147 - 150 | Quaternary carbon at the ring junction. |

| C-5 | ~ 128 - 130 | |

| C-6 | ~ 126 - 128 | |

| C-7 | ~ 129 - 131 | |

| C-8 | ~ 127 - 129 | |

| C-8a | ~ 122 - 125 | Quaternary carbon at the ring junction. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis

Caption: A typical workflow for NMR analysis.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.[3] The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow down proton exchange, leading to sharper N-H signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer's magnetic field onto the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical peaks.[3]

-

-

Spectrum Acquisition:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to consider are spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.[3]

-

¹³C NMR: A proton-decoupled pulse sequence is standard. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Predicted IR Absorption Bands

For this compound, the IR spectrum is expected to show characteristic bands for the N-H bonds of the primary amine, the C-N bond, the aromatic C=C and C=N bonds of the quinoline ring, and the C-Cl bond.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch (asymmetric & symmetric) | 3400 - 3250 | Medium | Primary amines typically show two distinct bands in this region.[5][6] |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak | Characteristic of sp² C-H bonds. |

| N-H bend | 1650 - 1580 | Medium-Strong | This scissoring vibration is characteristic of primary amines.[5] |

| Aromatic C=C and C=N stretch | 1600 - 1450 | Medium-Strong | A series of bands are expected for the quinoline ring system. |

| C-N stretch (aromatic) | 1335 - 1250 | Strong | Characteristic of the bond between the aromatic ring and the amine nitrogen.[5][6] |

| C-Cl stretch | 800 - 600 | Strong | The exact position can be influenced by the aromatic system. |

| N-H wag | 910 - 665 | Broad, Strong | A characteristic out-of-plane bending for primary and secondary amines.[5] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (~1-2 mg) with dry potassium bromide (KBr) (~100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Predicted Mass Spectrum

The mass spectrum of this compound will provide the molecular weight and characteristic isotopic patterns.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 178.03 | The molecular ion peak corresponding to the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). The exact mass is 178.0297759 Da.[7] |

| [M+2]⁺ | 180.03 | This peak is due to the presence of the ³⁷Cl isotope. The relative intensity of the [M]⁺ to [M+2]⁺ peaks should be approximately 3:1, which is a characteristic signature of a molecule containing one chlorine atom. |

Fragmentation: Under electron ionization (EI), the molecular ion may fragment. Plausible fragmentation pathways could involve the loss of HCN, Cl, or the amino group, leading to smaller charged fragments that can help confirm the structure. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula C₉H₇ClN₂.[8]

Experimental Protocol for Mass Spectrometry

Workflow for Mass Spectrometry Analysis

Caption: A general workflow for mass spectrometry.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, as it often leaves the molecular ion intact.[9]

-

Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Time-of-Flight (TOF) or quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For high-resolution data, a TOF or Orbitrap analyzer is recommended.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass spectra, grounded in established principles and data from related compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of reliable and high-quality results. By leveraging these spectroscopic techniques, researchers can confidently verify the structure and purity of this compound, facilitating its application in the synthesis of novel chemical entities with potential therapeutic value.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. 2-Chloroquinoline(612-62-4) 1H NMR [m.chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. allreviewjournal.com [allreviewjournal.com]

- 7. This compound | C9H7ClN2 | CID 19972824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Chloroquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this vast chemical space, 2-Chloroquinolin-3-amine represents a key building block, offering versatile handles for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and synthetic history of this compound, not as a singular event, but as a culmination of foundational reactions in heterocyclic chemistry. We will delve into the mechanistic underpinnings of its synthesis, provide a detailed experimental protocol for its likely preparation, and discuss its significance as a precursor in the development of novel pharmaceuticals.

Introduction: The Quinoline Core in Drug Discovery

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, renowned for its ability to interact with a wide range of biological targets.[1] Its presence in natural products with profound physiological effects, such as quinine, has inspired generations of medicinal chemists. The versatility of the quinoline ring system allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and pharmacological activity. This has led to the development of a diverse array of drugs with applications spanning from anticancer and antimicrobial to anti-inflammatory therapies.[2]

The 2-chloro-3-substituted quinoline framework is of particular interest. The chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic substitution, while the substituent at the 3-position provides a vector for further molecular elaboration. This guide focuses on a key derivative, this compound, a molecule whose synthetic origins are intrinsically linked to a classic reaction in organic chemistry.

The Synthetic Lineage: From Vilsmeier-Haack to a Key Amine

The history of this compound is not marked by a singular "discovery" paper but is rather a logical extension of the well-established chemistry of its precursor, 2-chloroquinoline-3-carbaldehyde. The synthesis of this carbaldehyde is a testament to the power of the Vilsmeier-Haack reaction.[2][3]

The Vilsmeier-Haack Reaction: A Gateway to 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, is the cornerstone for the synthesis of 2-chloroquinoline-3-carbaldehydes.[4] The reaction employs a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4]

The synthesis commences with the reaction of a substituted acetanilide with the Vilsmeier reagent. The reaction proceeds through a series of intermediates, involving chlorination, formylation, and ultimately, cyclization to yield the 2-chloroquinoline-3-carbaldehyde core.[3] This method is highly efficient and allows for the preparation of a wide range of substituted quinolines by simply varying the starting acetanilide.[4]

Diagram 1: The Vilsmeier-Haack Reaction for 2-Chloroquinoline-3-carbaldehyde Synthesis

Caption: General workflow of the Vilsmeier-Haack reaction.

The Crucial Intermediate: 2-Chloroquinoline-3-carbonitrile

While the direct conversion of 2-chloroquinoline-3-carbaldehyde to this compound is plausible through methods like reductive amination, a more documented and efficient pathway involves the formation of a nitrile intermediate. The literature describes the conversion of 2-chloroquinoline-3-carbaldehyde to 2-chloroquinoline-3-carbonitrile.[1] This transformation can be achieved by treating the aldehyde with aqueous ammonia in the presence of an oxidizing agent like ceric ammonium nitrate.[5]

This nitrile is a pivotal intermediate, as the cyano group is readily convertible to a primary amine through reduction.

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate | Structure | Method of Preparation | Reference |

| 2-Chloroquinoline-3-carbaldehyde | C₁₀H₆ClNO | Vilsmeier-Haack reaction of acetanilide | [2][3] |

| 2-Chloroquinoline-3-carbonitrile | C₁₀H₅ClN₂ | Oxidation of 2-chloroquinoline-3-carbaldehyde with aqueous ammonia and ceric ammonium nitrate | [1][5] |

The Final Step: Reduction to this compound

Common and effective reagents for this purpose include:

-

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing nitriles to amines.

-

Catalytic Hydrogenation: Using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

Given the potential for the chloro-substituent to be sensitive to some reducing conditions, careful selection of the reagent and reaction parameters is crucial to ensure the integrity of the 2-chloroquinoline core.

Diagram 2: Proposed Synthetic Pathway to this compound

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newsama.com [newsama.com]

- 3. researchgate.net [researchgate.net]

- 4. chemijournal.com [chemijournal.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

The Ascendant Scaffold: A Technical Guide to 2-Chloroquinolin-3-amine and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, consistently yielding compounds with a remarkable breadth of biological activities. Within this privileged class of heterocycles, 2-Chloroquinolin-3-amine and its derivatives have emerged as a focal point of intensive research, demonstrating significant potential as anticancer, antibacterial, and kinase-modulating agents. This technical guide provides a comprehensive literature review, delving into the synthetic strategies, chemical reactivity, and diverse pharmacological landscape of this promising molecular architecture. By synthesizing field-proven insights with technical accuracy, this document aims to equip researchers and drug development professionals with a thorough understanding of the core principles and practical methodologies necessary to explore and exploit the therapeutic potential of this compound and its analogs.

Introduction: The Quinoline Core and the Significance of 2-Chloro-3-Amino Substitution

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a ubiquitous motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent planarity and ability to participate in various non-covalent interactions make it an ideal scaffold for engaging with biological targets. The introduction of specific substituents onto the quinoline ring system allows for the fine-tuning of its physicochemical properties and biological activity.

The 2-chloro-3-amino substitution pattern is of particular interest for several reasons:

-

The 2-Chloro Group: The chlorine atom at the C2 position serves as a versatile synthetic handle. It activates the position for nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of a wide range of functional groups.[2] This reactivity is crucial for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

-

The 3-Amino Group: The amino group at the C3 position can act as a key hydrogen bond donor and/or acceptor, facilitating crucial interactions with biological macromolecules such as enzymes and receptors. It also provides a site for further derivatization to explore different chemical spaces.

This combination of a reactive chloro group and a key interactive amino group makes this compound a highly attractive starting point for the design and synthesis of novel therapeutic agents.

Synthetic Strategies: Accessing the this compound Scaffold

While a direct, one-pot synthesis of this compound is not prominently featured in the literature, a robust and logical synthetic pathway can be constructed from readily available precursors. The most common and versatile approach involves the synthesis of a key intermediate, 2-chloroquinoline-3-carbaldehyde, followed by its conversion to the desired 3-amino derivative.

Synthesis of the Key Precursor: 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is the cornerstone for the synthesis of 2-chloro-3-formylquinolines.[3][4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl3) and N,N-dimethylformamide (DMF), to effect the formylation and cyclization of substituted acetanilides.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde

-

Preparation of Acetanilide: To a solution of aniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise with stirring. The reaction is typically exothermic. After the addition is complete, stir the mixture for 30 minutes. Pour the reaction mixture into cold water to precipitate the acetanilide. Filter the solid, wash with water, and dry.

-

Vilsmeier-Haack Reaction: To a flask containing DMF (5.0 eq) cooled in an ice bath, add POCl3 (3.0 eq) dropwise with stirring. After the addition, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

-

Cyclization: Add the prepared acetanilide (1.0 eq) to the Vilsmeier reagent. Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution carefully with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product, 2-chloroquinoline-3-carbaldehyde, will precipitate. Filter the solid, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed for further purification.

Conversion to 2-Chloroquinoline-3-amine

A plausible route to this compound from the 3-carbaldehyde precursor involves a two-step process: conversion to the corresponding 3-carbonitrile, followed by reduction.

Step 1: Synthesis of 2-Chloroquinoline-3-carbonitrile

The aldehyde can be converted to a nitrile via its oxime.

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbonitrile

-

Oxime Formation: To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-3 hours. Monitor the reaction by TLC.

-

Dehydration to Nitrile: After cooling, pour the reaction mixture into water to precipitate the oxime. Filter and dry the solid. The crude oxime can be dehydrated to the nitrile by heating with a dehydrating agent such as acetic anhydride or thionyl chloride. For example, refluxing the oxime in acetic anhydride for 1-2 hours, followed by pouring onto ice water, will yield the 2-chloroquinoline-3-carbonitrile.

Step 2: Reduction of the Nitrile to the Amine

The nitrile group can be reduced to a primary amine using a suitable reducing agent.

Experimental Protocol: Synthesis of this compound

-

Reduction: To a suspension of lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-chloroquinoline-3-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC). Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Isolation: Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography on silica gel.

Biological Activities and Therapeutic Potential

The this compound scaffold and its analogs have demonstrated a wide spectrum of biological activities, with anticancer and antibacterial properties being the most prominent.

Anticancer Activity

Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways.[5] The 2-chloro-3-amino-substituted quinolines are particularly interesting as potential kinase inhibitors.

Kinase Inhibition: Targeting EGFR and VEGFR-2

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are critical tyrosine kinases that play pivotal roles in cancer cell proliferation, survival, and angiogenesis.[6][7] The quinoline and quinazoline scaffolds are found in several FDA-approved kinase inhibitors.[1][8]

The 4-anilinoquinazoline and 4-anilinoquinoline structures are well-established pharmacophores for EGFR inhibition.[9] The nitrogen at position 1 of the quinoline ring and the exocyclic amino group are crucial for binding to the hinge region of the kinase domain. The 2-chloro group in this compound analogs can be strategically utilized to introduce substituents that can occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

Based on the available literature for related quinoline analogs, the following SAR trends can be inferred for anticancer activity:[10][11]

| Position | Substitution/Modification | Impact on Anticancer Activity |

| C2 | Replacement of the chloro group with various aryl or heteroaryl moieties via cross-coupling reactions. | Can significantly enhance potency by targeting hydrophobic pockets in the kinase domain. |

| N3 | Acylation or alkylation of the amino group. | Can modulate solubility and cell permeability. Introduction of specific functionalities can lead to additional interactions with the target. |

| C4 | Substitution with anilino groups. | Crucial for hinge binding in many kinase inhibitors. The nature of the aniline substituent is critical for potency and selectivity. |

| C6, C7 | Introduction of small electron-donating or electron-withdrawing groups. | Can influence the electronic properties of the quinoline ring and affect binding affinity. |

Antibacterial Activity

Quinoline-based compounds have a long history as antibacterial agents, with the fluoroquinolones being a prominent example. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12]

The 2-chloroquinoline scaffold has been incorporated into various compounds with potent antibacterial activity.[13] The lipophilicity conferred by the quinoline ring and the potential for specific interactions through the amino and chloro substituents contribute to their efficacy.

Structure-Activity Relationship (SAR) Insights for Antibacterial Activity

| Position | Substitution/Modification | Impact on Antibacterial Activity |

| C2 | Introduction of different nucleophiles to replace the chloro group. | Can modulate the antibacterial spectrum and potency. |

| N3 | Derivatization of the amino group. | Can affect bacterial cell wall penetration and interaction with intracellular targets. |

| C7 | Halogen substitution (e.g., fluorine). | Often enhances activity, a key feature of fluoroquinolones. |

Future Directions and Conclusion

This compound and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this scaffold, coupled with its proven track record of biological activity, makes it a highly attractive starting point for drug discovery programs.

Future research in this area should focus on:

-

Library Synthesis and High-Throughput Screening: The development of efficient and diverse synthetic routes, such as the application of modern cross-coupling reactions like the Buchwald-Hartwig amination, will be crucial for generating large libraries of analogs for high-throughput screening against a panel of cancer cell lines, bacterial strains, and kinases.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is essential for rational drug design and optimization.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic properties.

References

- 1. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 7. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Determining the Solubility Profile of 2-Chloroquinolin-3-amine in Organic Solvents

An In-Depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1][2] 2-Chloroquinolin-3-amine, a heterocyclic amine containing the quinoline scaffold, is a compound of interest in medicinal chemistry due to the diverse biological activities associated with quinoline derivatives.[3] This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound in a range of common organic solvents. We will delve into the theoretical principles governing solubility, grounded in the compound's specific molecular structure. This guide presents a detailed, field-proven protocol for equilibrium solubility determination using the gold-standard Saturation Shake-Flask (SSF) method, complemented by a robust analytical workflow for quantification.[2] The objective is to equip scientists with the foundational knowledge and practical methodology required to generate accurate and reproducible solubility data, essential for formulation development, reaction optimization, and purification processes.

Part 1: Physicochemical Characterization and Solubility Prediction of this compound

A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. A thorough analysis of the this compound structure allows for an educated prediction of its behavior in various solvents.

Molecular Structure and Properties:

-

IUPAC Name: this compound[4]

-

Molecular Formula: C₉H₇ClN₂[4]

-

Molecular Weight: 178.62 g/mol [4]

-

SMILES: C1=CC=C2C(=C1)C=C(C(=N2)Cl)N[4]

The structure features three key components that dictate its solubility:

-

Quinoline Ring System: This bicyclic aromatic system is inherently nonpolar and hydrophobic. It will favor interactions with nonpolar or moderately polar organic solvents through π-π stacking and van der Waals forces. The parent compound, quinoline, is readily soluble in most organic solvents.[5]

-

Amine Group (-NH₂): Positioned at the 3-carbon, the primary amine group introduces polarity and the capacity for hydrogen bonding. As a hydrogen bond donor and acceptor, it can interact favorably with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).[6]

-

Chlorine Atom (-Cl): The electronegative chlorine atom at the 2-position induces a dipole moment, increasing the overall polarity of the molecule compared to unsubstituted quinoline.

Predicted Solubility Behavior:

Based on the principle of "like dissolves like," we can form a hypothesis.[7] The presence of both a large nonpolar ring system and a polar, hydrogen-bonding amine group suggests that this compound will exhibit moderate to good solubility in polar organic solvents. Its solubility is expected to be lower in highly nonpolar solvents (like hexanes) where the polar amine group cannot be effectively solvated, and potentially limited in highly polar protic solvents like water, where the hydrophobic quinoline backbone may dominate. The amine group's basicity also implies that its solubility could be enhanced in acidic media through the formation of a more soluble protonated salt.[6]

Part 2: Theoretical Principles of Solubility

Solubility is the phenomenon of a solute dissolving in a solvent to form a homogeneous system.[7] For a solid solute like this compound, the process can be conceptualized as two competing energetic factors:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.

Dissolution occurs when the solvation energy is sufficient to overcome the crystal lattice energy. The key interactions governing this process are:

-

Van der Waals Forces: Weak, transient attractions present in all molecules. These are the primary forces at play in nonpolar systems.

-

Dipole-Dipole Interactions: Attractive forces between polar molecules. The chloro-substituent on the quinoline ring enhances these interactions.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F). The amine group of this compound is a key participant in hydrogen bonding.[6]

The choice of solvent is therefore critical. Solvents are broadly classified as:

-

Polar Protic: (e.g., Methanol, Ethanol) Can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic: (e.g., DMSO, Acetone) Are polar but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.

-

Nonpolar: (e.g., Hexane, Toluene) Have low dielectric constants and rely primarily on van der Waals forces for solvation.

Part 3: Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible data, a standardized experimental protocol is essential. The Saturation Shake-Flask (SSF) method is widely recognized as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]

Detailed Protocol: Saturation Shake-Flask Method

This protocol outlines the necessary steps to determine the solubility of this compound.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Toluene, Hexane)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

2. Experimental Procedure:

-

Preparation of Vials: Add an excess amount of solid this compound to a series of glass vials. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation. A starting point is to add ~10-20 mg of the compound to 1 mL of the selected solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of each organic solvent to its respective vial containing the compound.

-

Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the suspensions at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure true thermodynamic equilibrium is achieved.[2]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, two methods are common:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes). This will pellet the undissolved solid at the bottom.[2]

-

Filtration: Directly filter the suspension using a syringe filter compatible with the organic solvent. This method is often faster but requires care to avoid clogging.[8]

-

-

Sample Dilution: Carefully pipette a precise aliquot of the clear supernatant from the centrifuged or filtered sample. Perform a large, accurate dilution with the same solvent used for the experiment. This is crucial to bring the concentration within the linear range of the analytical instrument. For example, dilute 10 µL of supernatant into 990 µL of solvent (a 1:100 dilution).

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration of this compound by comparing the instrument response to a standard curve prepared with known concentrations of the compound.

Experimental Workflow Diagram

Caption: Workflow for the Saturation Shake-Flask solubility assay.

Part 4: Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison and analysis. The results from the experimental protocol can be used to populate a table such as the one below.

Table 1: Solubility Profile of this compound in Common Organic Solvents at 25 °C

| Solvent | Solvent Type | Predicted Qualitative Solubility | Experimentally Determined Solubility (mg/mL) | Experimentally Determined Solubility (mol/L) |

| Hexane | Nonpolar | Very Low | Enter experimental data here | Enter experimental data here |

| Toluene | Nonpolar (Aromatic) | Low to Moderate | Enter experimental data here | Enter experimental data here |

| Ethyl Acetate | Polar Aprotic | Moderate | Enter experimental data here | Enter experimental data here |

| Acetone | Polar Aprotic | Moderate to High | Enter experimental data here | Enter experimental data here |

| Ethanol | Polar Protic | High | Enter experimental data here | Enter experimental data here |

| Methanol | Polar Protic | High | Enter experimental data here | Enter experimental data here |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Enter experimental data here | Enter experimental data here |

Note: The qualitative predictions are based on theoretical chemical principles. Experimental verification is required.

Part 5: Conclusion

This technical guide provides a robust framework for both predicting and experimentally determining the solubility of this compound in organic solvents. A systematic evaluation based on the compound's structural features—the hydrophobic quinoline core and the polar, hydrogen-bonding amine substituent—allows for the rational selection of solvents. The detailed Saturation Shake-Flask protocol presented herein represents a reliable and scientifically sound methodology for generating the accurate quantitative data essential for advancing research and development.[2] By adhering to this standardized approach, scientists can ensure the integrity of their solubility data, facilitating informed decisions in drug formulation, chemical synthesis, and purification strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 4. This compound | C9H7ClN2 | CID 19972824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. chem.ws [chem.ws]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 2-Chloroquinolin-3-amine

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of 2-Chloroquinolin-3-amine, a heterocyclic amine of significant interest in pharmaceutical research and drug development. In the absence of extensive publicly available experimental data for this specific molecule, this document establishes a robust analytical framework based on first principles, data from structurally analogous compounds, and standardized thermal analysis protocols. It is designed to equip researchers, chemists, and drug development professionals with the necessary knowledge to safely handle, process, and formulate this compound, while also providing detailed methodologies for conducting in-house thermal hazard assessments. This guide details step-by-step protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and proposes a Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) workflow for the identification of thermal decomposition products.

Introduction: The Imperative of Thermal Stability in Drug Development

The journey of a candidate molecule from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its physicochemical properties. Among these, thermal stability is a cornerstone of a comprehensive pre-formulation and safety assessment. For heterocyclic compounds like this compound, which serve as crucial building blocks in medicinal chemistry, a detailed thermal profile is not merely a regulatory requirement but a fundamental aspect of ensuring process safety, product stability, and ultimately, patient safety.

Uncontrolled thermal decomposition can lead to a loss of product efficacy, the formation of potentially toxic degradants, and in worst-case scenarios, energetic runaway reactions. This guide provides a foundational understanding of the thermal behavior of this compound, enabling researchers to mitigate these risks.

Physicochemical Properties of this compound

A baseline understanding of the compound's physical and chemical properties is essential before delving into its thermal characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | PubChem |

| Molecular Weight | 178.62 g/mol | PubChem |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Melting Point | Not specified in available literature | N/A |

| Boiling Point | Not specified in available literature | N/A |

| Solubility | Data not widely available | N/A |

Predicted Thermal Stability and Decomposition Profile

General Observations from Analogous Compounds

Studies on various heterocyclic compounds have shown that the introduction of a chloro-substituent can increase the thermal stability of the molecule. This is attributed to the electron-withdrawing nature of the halogen, which can strengthen the bonds within the aromatic system. However, the presence of an amine group can introduce a potential site for thermal instability, as amino groups can be susceptible to oxidation and other degradation reactions.

Predicted Onset of Decomposition

Based on the thermal analysis of other substituted quinolines and heterocyclic amines, the onset of thermal decomposition for this compound under an inert atmosphere is predicted to be in the range of 200-270 °C . The decomposition in an oxidizing atmosphere (air) may occur at a slightly different temperature, and the presence of oxygen can lead to different decomposition pathways and products.

Energetics of Decomposition

The decomposition of this compound is anticipated to be an exothermic process, releasing energy in the form of heat. The magnitude of this exotherm is a critical parameter for process safety, as a large and rapid release of energy can lead to a thermal runaway event. Differential Scanning Calorimetry (DSC) is the primary technique for quantifying this energy release.

Postulated Decomposition Pathways and Products

The thermal decomposition of this compound is likely to proceed through a complex series of reactions. Based on the known chemistry of chloro-aromatic amines and quinolines, the following degradation pathways are postulated:

-

Dechlorination: The carbon-chlorine bond is a potential site of initial cleavage, leading to the formation of radicals and the eventual release of hydrogen chloride (HCl) or other chlorinated species.

-

Deamination: The amino group can be eliminated, potentially forming ammonia (NH₃) and other nitrogen-containing fragments.

-

Ring Opening and Fragmentation: At higher temperatures, the quinoline ring system is expected to fragment, leading to the formation of a complex mixture of smaller volatile organic compounds, including nitriles, aromatic amines, and hydrocarbons.

-

Polymerization/Condensation: Under certain conditions, reactive intermediates formed during decomposition could polymerize to form higher molecular weight, tar-like substances.

The following diagram illustrates a simplified, hypothetical decomposition pathway.

Methodological & Application

Synthetic Routes to Pyrazolo[3,4-b]quinolin-3-amines: An Application Note and Protocols for Researchers

Abstract

Pyrazolo[3,4-b]quinolin-3-amines represent a privileged heterocyclic scaffold with significant applications in medicinal chemistry and materials science. Their diverse biological activities, including potential as anticancer and antimicrobial agents, have spurred the development of numerous synthetic strategies. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the most prominent and effective synthetic routes to this important class of molecules. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for key transformations.

Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Core